molecular formula C7H13NO2 B15206607 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol

Cat. No.: B15206607
M. Wt: 143.18 g/mol
InChI Key: SUWXWZNHYXGPMK-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol is a heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) ring substituted with two methyl groups at the 4-position and an ethanol moiety at the 2-position. This structure combines the rigidity of the oxazoline ring with the polarity of the hydroxyl group, making it valuable in coordination chemistry, catalysis, and pharmaceutical synthesis.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethanol

InChI

InChI=1S/C7H13NO2/c1-5(9)6-8-7(2,3)4-10-6/h5,9H,4H2,1-3H3

InChI Key

SUWXWZNHYXGPMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(CO1)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazoline ring. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate the substitution reactions.

Major Products:

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the oxazolidine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various oxazoline-based ligands and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The pathways involved in its biological activities are still under investigation, with studies focusing on its potential to inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues, emphasizing differences in functional groups and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features Reference IDs
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol C₇H₁₃NO₂ 143.18 (calculated) Hydroxyl, oxazoline Ethanol group at C2; 4,4-dimethyl substitution N/A
1-(4,5-Dihydrooxazol-2-yl)acetone C₆H₉NO₂ 127.14 Ketone, oxazoline Acetone substituent at C2; no methyl groups
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- C₁₀H₁₇NO₂ 183.25 Ketone, oxazoline Propyl and 4,4-dimethyl substitution
4-Ethyl-2-[(8E)-8-heptadecen-1-yl]-4,5-dihydro-1,3-oxazol-4-ylmethanol C₂₃H₄₁NO₂ 379.59 Methanol, oxazoline, unsaturated alkyl Long aliphatic chain; methanol at C4
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide C₁₈H₁₉N₃O₂ 309.37 Amide, oxazoline, pyridine Picolinamide linked to oxazoline-phenyl

Key Observations :

  • Functional Groups : The hydroxyl group in the target compound enhances polarity compared to ketone (e.g., ) or amide (e.g., ) derivatives, impacting solubility and coordination behavior.
  • Substituent Effects : Bulky substituents (e.g., propyl in or heptadecenyl in ) increase hydrophobicity, whereas aromatic groups (e.g., phenyl in ) enable π-π interactions in catalysis.

Physical and Chemical Properties

Property This compound (Predicted) 1-(4,5-Dihydrooxazol-2-yl)acetone Ethanone Derivative
LogP ~0.5 (estimated) -0.246 ~2.5 (estimated)
Solubility Moderate in polar solvents (e.g., ethanol, DCM) High in polar solvents Low in water
Synthetic Yield Not reported Not reported 66% (for analogous ketone)
Applications Ligand precursor, pharmaceutical intermediate HPLC analysis standard Intermediate in organometallics

Key Insights :

  • Synthetic Challenges : Yields for oxazoline derivatives vary widely (53–77% in ), influenced by steric hindrance and reaction conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2-aminoethanol with a diketone precursor (e.g., 1,2-diphenylethane-1,2-dione) in the presence of ammonium acetate and ionic liquids (e.g., diethyl ammonium hydrogen sulfate). Key parameters include:

  • Temperature : Heating at 373 K (100°C) in an oil bath for 30 minutes ensures completion .
  • Solvent : Ionic liquids improve reaction efficiency by stabilizing intermediates and reducing side reactions, achieving yields up to 95% .
  • Workup : Precipitation in cold ethanol followed by vacuum drying minimizes impurities.

Q. Reference Table :

Solvent SystemTemperature (K)Yield (%)Purity (HPLC)
Ionic Liquid37395>99%
Ethanol (conventional)3737592%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal structure (monoclinic, space group P21/c) and confirms stereochemistry. Bond angles and distances (e.g., C–N = 1.33 Å, C–O = 1.23 Å) validate the oxazoline ring geometry .
  • NMR : 1^1H NMR (CDCl₃) shows distinct peaks for the hydroxymethyl group (δ 3.7–4.1 ppm) and dihydrooxazole protons (δ 1.3–1.5 ppm for methyl groups) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 370.44 for C₂₄H₂₂N₂O₂ derivatives) .

Q. How does the hydroxymethyl group in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The hydroxymethyl group (-CH₂OH) participates in esterification and etherification reactions. For example:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous THF with DMAP catalysis (80% conversion in 2 hours) .
  • Oxidation : Controlled oxidation with PCC yields the corresponding ketone, critical for probing electronic effects on the oxazoline ring .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-(+)-2-phenylglycinol to induce enantioselectivity during cyclocondensation, achieving >90% ee via hydrogen-bond-directed ring closure .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Circular Dichroism (CD) : Monitor enantiopurity by tracking Cotton effects at 220–250 nm .

Q. How can computational modeling predict solvent effects on reaction pathways for this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with the SMD solvation model to compare activation energies in ionic liquids vs. polar aprotic solvents. Ionic liquids reduce ΔG‡ by 8–10 kcal/mol due to charge stabilization .
  • COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up reactions to optimize mixing and temperature gradients .

Q. What mechanistic insights explain contradictions in catalytic activity between substituted and unsubstituted oxazoline derivatives?

Methodological Answer:

  • Steric Effects : Methyl groups at C4 and C5 hinder coordination to metal catalysts (e.g., Pd in cross-coupling). Compare turnover numbers (TON) via kinetic studies:
    • Unsubstituted oxazoline: TON = 120
    • 4,4-Dimethyl derivative: TON = 45 .
  • Electronic Effects : Electron-donating methyl groups reduce Lewis acidity, verified by Hammett plots (ρ = -0.7 for aryl substituents) .

Q. How do factorial design experiments optimize reaction parameters for scaling up synthesis?

Methodological Answer: Apply a 2³ factorial design to evaluate:

  • Factors : Temperature (353–393 K), solvent ratio (ionic liquid:ethanol = 1:1 to 1:3), catalyst loading (1–5 mol%).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (383 K, 1:2 solvent ratio, 3 mol% catalyst) for 92% yield .

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